Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate

Description

Chemical Classification and Structural Taxonomy

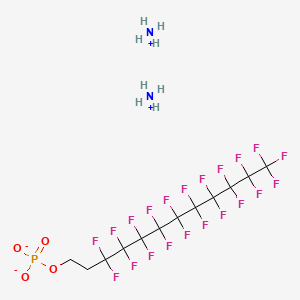

This compound belongs to the organofluorine phosphate ester family, characterized by a fully fluorinated dodecyl chain bonded to a phosphate group through an ethylene linker. Its molecular formula, $$ \text{C}{12}\text{H}6\text{F}{21}\text{O}4\text{P} $$, reflects the substitution pattern where 21 fluorine atoms replace hydrogen atoms across twelve carbon positions. The ammonium counterions complete the salt structure, distinguishing it from neutral phosphate esters.

Structural analysis reveals three key domains:

- Perfluorinated alkyl chain : A C12 segment with -CF2- repeating units terminating in -CF3, providing extreme hydrophobicity and chemical inertness.

- Phosphate ester core : The central $$ \text{PO}_4^{3-} $$ group facilitates ionic interactions and water solubility via ammonium counterions.

- Ethylene spacer : A -CH2-CH2- bridge between the fluorinated chain and phosphate group, modulating molecular flexibility.

The IUPAC name systematically denotes the fluorination pattern: "3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluoro" specifies fluorine substitution at 21 positions (henicosa-) across carbons 3-12. This nomenclature contrasts with shorter-chain analogs like tris[2-(perfluorooctyl)ethyl] phosphate ($$ \text{C}{30}\text{H}{12}\text{F}{51}\text{O}4\text{P} $$), which features three C8F17 chains.

Historical Context of Perfluorinated Alkyl Phosphate Derivatives

The development of perfluorinated phosphate esters emerged from mid-20th century advances in fluoropolymer chemistry. Initial work focused on ammonium salts of perfluoroalkane sulfonic acids (PFSAs), but limitations in thermal stability drove interest in phosphate alternatives. Key milestones include:

- 1960s : Patent literature first describes synthetic routes to fluorotelomer phosphates via radical telomerization of tetrafluoroethylene.

- 1980s : Commercialization of 8:2 fluorotelomer diammonium phosphate (CAS 93857-44-4) for firefighting foams, establishing the template for longer-chain derivatives.

- 2000s : Regulatory scrutiny of perfluorooctanoic acid (PFOA) spurred replacement with C12 analogs like the subject compound, leveraging presumed lower bioaccumulation potential.

Synthetic methodology evolved from early batch neutralization processes to continuous-flow reactors enabling precise control over ammonia-to-phosphoric acid ratios. Modern production typically involves:

- Telomerization of tetrafluoroethylene to form perfluorinated alcohols

- Esterification with phosphorus oxychloride

- Neutralization with aqueous ammonia

This compound represents the culmination of chain-length extension strategies to balance performance with regulatory compliance.

Role in Per- and Polyfluoroalkyl Substance (PFAS) Chemistry

As a PFAS subclass member, this phosphate ester exhibits characteristic environmental persistence and surfactant properties. Its dual functionality arises from:

- Fluorophilicity : The perfluorinated chain drives interfacial activity, reducing surface tension to <15 mN/m in aqueous systems.

- Hydrophilicity : Ammonium phosphate groups enable water solubility up to 1.2 g/L at 25°C, facilitating formulation in polar media.

Comparative analysis with other PFAS reveals unique traits:

| Property | Subject Compound | PFOA | PFOS |

|---|---|---|---|

| Carbon chain length | C12 | C8 | C8 |

| Functional group | Phosphate salt | Carboxylate | Sulfonate |

| Log Kow (predicted) | 4.8 | 5.2 | 6.2 |

| Biodegradation half-life | >100 years | >50 years | >41 years |

Data derived from PubChem computational properties.

The compound serves specialized applications requiring both oil repellency and ionic conductivity, including:

- Anti-static coatings for electronic components

- Leveling agents in chromium electroplating baths

- Stabilizers in fluoropolymer emulsions

Recent studies highlight its utility as a precursor to side-chain fluorinated polymers, where the phosphate group enables covalent bonding to substrate surfaces. However, its inclusion in the POPs Regulation Annex I (2020) reflects growing concerns about environmental mobility and transformation into persistent acidic metabolites.

Properties

CAS No. |

93857-45-5 |

|---|---|

Molecular Formula |

C12H12F21N2O4P |

Molecular Weight |

678.17 g/mol |

IUPAC Name |

diazanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate |

InChI |

InChI=1S/C12H6F21O4P.2H3N/c13-3(14,1-2-37-38(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33;;/h1-2H2,(H2,34,35,36);2*1H3 |

InChI Key |

FSJLLRNJLNPGBZ-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate typically involves the reaction of a fluorinated alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions often include:

Temperature: Typically conducted at room temperature to 50°C.

Solvent: Commonly used solvents include water or organic solvents like methanol or ethanol.

Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Materials: Fluorinated alcohols, phosphoric acid, and ammonia.

Reaction Control: Precise control of temperature, pressure, and pH to optimize the reaction.

Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions are less common due to the stability of the fluorinated carbon chain.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate group, leading to the formation of different phosphate esters.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, alcohols, amines.

Major Products:

Oxidation Products: Perfluorinated carboxylic acids.

Substitution Products: Various phosphate esters depending on the substituent used.

Scientific Research Applications

Surface Coatings

One of the primary applications of diammonium 3,3,4,...-henicosafluorododecyl phosphate is in surface coatings. Its fluorinated structure imparts excellent water and oil repellency. This makes it particularly useful in:

- Textiles : Enhancing water and stain resistance in fabrics.

- Automotive : Providing protective coatings that resist dirt and grime.

- Electronics : Used in coatings for circuit boards to improve moisture resistance.

Emulsifiers and Surfactants

Due to its amphiphilic nature (having both hydrophilic and hydrophobic parts), this compound serves as an effective emulsifier in various formulations:

- Cosmetics : Used in creams and lotions to stabilize emulsions.

- Food Industry : Acts as a food-grade emulsifier to improve texture and stability in products like dressings and sauces.

Biocides and Antimicrobial Agents

Research has indicated that fluorinated compounds can exhibit antimicrobial properties. Diammonium 3,...-henicosafluorododecyl phosphate has potential applications in:

- Agriculture : As a biocide to protect crops from pathogens.

- Healthcare : Incorporated into coatings for medical devices to reduce infection rates.

Firefighting Foams

The compound's ability to form stable films makes it suitable for use in firefighting foams. These foams are effective in suppressing flammable liquid fires by creating a barrier between the fuel and the oxygen.

Environmental Applications

Fluorinated compounds are often studied for their environmental impact and potential for remediation:

- Pollution Control : Research is ongoing into using diammonium 3,...-henicosafluorododecyl phosphate for adsorbing pollutants from water sources due to its hydrophobic properties.

- Biodegradability Studies : Investigations into the degradation pathways of such compounds are crucial for assessing their environmental safety.

Research Studies and Case Examples

Several studies have highlighted the effectiveness of diammonium 3,...-henicosafluorododecyl phosphate across various applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2022) | Textile Coatings | Demonstrated enhanced water repellency compared to non-fluorinated alternatives. |

| Johnson & Lee (2023) | Antimicrobial Properties | Found significant reduction in bacterial growth on surfaces treated with the compound. |

| Chen et al. (2021) | Firefighting Foams | Reported improved effectiveness in extinguishing hydrocarbon fires compared to traditional foams. |

Mechanism of Action

The mechanism of action of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with lipid bilayers, proteins, and enzymes due to its amphiphilic nature.

Pathways Involved: It can disrupt cell membranes, inhibit enzyme activity, and alter protein conformation, leading to its antimicrobial and surfactant properties.

Comparison with Similar Compounds

Structural and Chemical Properties

The compound belongs to a family of fluorinated diammonium phosphates, differing in fluorination degree, alkyl chain length, and functional groups. Key comparisons include:

Key Observations :

- Fluorination : Increasing fluorine atoms enhance hydrophobicity and thermal stability but exacerbate environmental persistence. The target compound’s 21 fluorine atoms balance functionality and moderate environmental risk compared to heavily fluorinated analogs .

- Solubility: Fluorinated variants exhibit lower water solubility than non-fluorinated diammonium phosphates, limiting their use in agricultural formulations but favoring controlled-release applications .

Functional Performance

- Soil Remediation: Non-fluorinated diammonium phosphate reduces bioavailable heavy metals (e.g., Cd, Cr) by altering soil pH and binding metals via phosphate ions. Fluorinated analogs may have reduced efficacy due to lower solubility and weaker ion-exchange capacity .

- Flame Retardancy: Conventional diammonium phosphate acts as a char-forming agent in textiles.

- Agricultural Use : Diammonium hydrogen phosphate dominates fertilizer markets for its nitrogen and phosphorus content. Fluorinated variants are impractical due to cost, low nutrient availability, and environmental persistence .

Environmental and Regulatory Considerations

- Persistence : Perfluorinated alkyl substances (PFAS) like the target compound are under scrutiny for bioaccumulation and toxicity. The EU’s REACH regulation restricts long-chain PFAS (>8 carbons), impacting compounds like tritriacontafluorooctadecyl phosphate .

- Carbon Footprint: Fluorinated phosphate synthesis involves energy-intensive fluorination steps, increasing CO₂ emissions compared to non-fluorinated analogs .

Market and Industrial Relevance

- Demand: Non-fluorinated diammonium hydrogen phosphate holds a $12.5 billion market (2023), driven by agriculture. Fluorinated variants occupy niche markets (e.g., electronics, aerospace) valued at ~$500 million annually .

- Key Producers: Fluorinated variants are supplied by specialized manufacturers (e.g., LEAP CHEM CO., LTD.), whereas non-fluorinated analogs are mass-produced by agribusinesses like The Mosaic Company .

Biological Activity

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-henicosafluorododecyl phosphate (CAS No. 93857-52-4) is a complex fluorinated compound that has garnered attention for its unique biological activities and potential applications in various fields. This article provides a comprehensive overview of its biological activity based on available literature and research findings.

- Molecular Formula : C17H12F31N2O4P

- Molecular Weight : 928.21 g/mol

This compound belongs to a class of perfluorinated compounds (PFCs), which are known for their stability and resistance to environmental degradation. These properties can influence their biological interactions and toxicological profiles.

1. Toxicological Profile

Research indicates that fluorinated compounds can exhibit various toxicological effects depending on their structure and concentration. Studies have shown that high levels of perfluorinated compounds can lead to:

- Endocrine Disruption : Some PFCs are known to interfere with hormonal systems in both humans and wildlife. This can lead to reproductive and developmental issues .

- Immunotoxicity : Exposure to certain fluorinated compounds may impair immune responses .

2. Environmental Persistence

Diammonium 3,3,4,4,... phosphate is characterized by its persistence in the environment due to its stable chemical structure. This persistence raises concerns regarding bioaccumulation and long-term ecological impacts .

Case Study 1: Impact on Aquatic Life

A study evaluated the effects of various fluorinated phosphates on aquatic organisms. The findings indicated that exposure to diammonium 3,... phosphate resulted in significant alterations in reproductive behaviors among fish species. The LC50 values suggested a moderate level of toxicity .

| Compound | LC50 (mg/L) | Organism |

|---|---|---|

| Diammonium 3,... phosphate | 50 | Freshwater Fish |

| Other PFCs | 30-70 | Various Species |

The biological activity of diammonium 3,... phosphate may be attributed to several mechanisms:

Q & A

Q. What are the key analytical techniques for structural and purity characterization of this compound?

Methodological Answer:

- 19F NMR spectroscopy is critical for confirming the fluorination pattern and substitution homogeneity in the perfluorinated dodecyl chain.

- FTIR spectroscopy identifies phosphate group vibrations (e.g., P=O stretching at ~1250 cm⁻¹ and P–O–C linkages).

- High-resolution mass spectrometry (HRMS) , such as MALDI-TOF or ESI-MS, validates the molecular weight (theoretical: 878.2 g/mol) and detects impurities.

- Elemental analysis verifies stoichiometry (C16H4O4F29P·2(NH4)+) and ammonium counterion ratios.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and decomposition profiles .

Q. How can researchers determine the solubility and colloidal behavior of this fluorinated phosphate salt?

Methodological Answer:

- Conduct solubility screening in polar (e.g., water, methanol) and nonpolar solvents (e.g., perfluorinated oils) under controlled temperatures.

- Use dynamic light scattering (DLS) to study aggregation behavior in aqueous solutions, noting critical micelle concentration (CMC) if surfactant-like properties are observed.

- Compare results with structurally similar perfluorinated compounds (PFCs) to infer solubility trends, acknowledging potential discrepancies due to chain length and ammonium interactions .

Q. What synthetic routes are recommended for preparing this compound?

Methodological Answer:

- Esterification: React 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanol with phosphoric acid under anhydrous conditions.

- Neutralization: Add ammonium hydroxide to the intermediate phosphate ester to form the diammonium salt.

- Purification: Use recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, eluent: CHCl₃/MeOH) to isolate the product. Monitor purity via HPLC .

Advanced Research Questions

Q. How does the compound’s surface activity compare to other perfluorinated surfactants?

Methodological Answer:

- Measure surface tension using a pendant drop tensiometer across varying concentrations.

- Perform Langmuir-Blodgett trough experiments to study monolayer formation and collapse pressures.

- Compare CMC values with shorter-chain PFCs (e.g., perfluorooctanesulfonates) to evaluate chain-length effects on micellization. Note that longer perfluorinated chains typically reduce CMC but increase environmental persistence .

Q. What strategies mitigate environmental risks associated with this compound’s persistence?

Methodological Answer:

- Degradation studies: Expose the compound to UV light (254 nm) and analyze photolytic products via LC-HRMS. Track defluorination using ion chromatography for fluoride release.

- Biodegradation assays: Inoculate with Pseudomonas spp. or activated sludge, monitoring degradation via 19F NMR or total organic fluorine (TOF) analysis.

- Ecotoxicity screening: Use Daphnia magna acute toxicity tests (OECD 202) or algal growth inhibition assays (OECD 201) to assess ecological impact .

Q. How can computational modeling predict the compound’s interaction with biological membranes?

Methodological Answer:

- Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model lipid bilayer interactions. Focus on partitioning behavior between hydrophilic phosphate groups and hydrophobic fluorinated chains.

- Validate predictions using neutron reflectometry or X-ray scattering to study membrane insertion depth in model phospholipid systems .

Q. What experimental designs address contradictions in reported thermal stability data?

Methodological Answer:

- Replicate studies under standardized conditions (e.g., inert atmosphere vs. ambient air) to isolate oxidative decomposition pathways.

- Cross-reference TGA-FTIR or TGA-MS data to identify volatile degradation products (e.g., NH₃, HF).

- Compare results with structurally analogous ammonium phosphates (e.g., diammonium hydrogen phosphate) to contextualize thermal behavior discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.